molecular formula C24H36O4 B3060943 Pregn-5-ene-20-carboxylic acid, 3-(acetyloxy)-, (3beta,20S)-(9CI) CAS No. 1474-14-2

Pregn-5-ene-20-carboxylic acid, 3-(acetyloxy)-, (3beta,20S)-(9CI)

Cat. No. B3060943
CAS RN: 1474-14-2
M. Wt: 388.5 g/mol
InChI Key: WRMRAQBPFAXGNJ-VYIMKSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregn-5-ene-20-carboxylic acid, 3-(acetyloxy)-, (3beta,20S)-(9CI) is a steroid hormone that is commonly known as progesterone. It is a vital hormone in the female reproductive system, and it plays a crucial role in the menstrual cycle, pregnancy, and embryonic development. Progesterone is also used in various scientific research applications, including drug development, cancer research, and reproductive medicine.

Scientific Research Applications

Progesterone has several scientific research applications, including drug development, cancer research, and reproductive medicine. In drug development, progesterone is used as a target for developing drugs that can regulate the levels of the hormone in the body. In cancer research, progesterone is studied for its role in breast cancer, ovarian cancer, and endometrial cancer. In reproductive medicine, progesterone is used to support pregnancy and treat infertility.

Mechanism of Action

Progesterone binds to specific receptors in the body, which are known as progesterone receptors. These receptors are found in various tissues, including the uterus, breast, and brain. When progesterone binds to these receptors, it activates a series of biochemical pathways that regulate gene expression and cellular function. The mechanism of action of progesterone is complex and varies depending on the tissue type and the physiological state of the body.
Biochemical and Physiological Effects:
Progesterone has several biochemical and physiological effects on the body. It regulates the menstrual cycle, prepares the uterus for implantation, and supports pregnancy. Progesterone also has anti-inflammatory and immunomodulatory effects, which can help to reduce inflammation and regulate the immune system. In addition, progesterone has been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Progesterone has several advantages for lab experiments, including its high potency, stability, and specificity. However, progesterone can also have limitations, including its high cost, limited availability, and potential for side effects. It is important to carefully consider the advantages and limitations of progesterone when designing experiments and interpreting results.

Future Directions

There are several future directions for progesterone research, including the development of new drugs that target progesterone receptors, the use of progesterone in the treatment of neurodegenerative diseases, and the exploration of the role of progesterone in aging and longevity. In addition, there is a need for further research to understand the complex mechanism of action of progesterone and its effects on different tissues and physiological states.
Conclusion:
Progesterone is a vital hormone in the female reproductive system, and it has several scientific research applications, including drug development, cancer research, and reproductive medicine. The synthesis of progesterone is a complex process that requires specialized equipment and expertise. Progesterone binds to specific receptors in the body, and its mechanism of action is complex and varies depending on the tissue type and physiological state of the body. Progesterone has several advantages for lab experiments, but it is important to carefully consider its limitations. There are several future directions for progesterone research, and further research is needed to fully understand the role of progesterone in the body.

properties

IUPAC Name

(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-14(22(26)27)19-7-8-20-18-6-5-16-13-17(28-15(2)25)9-11-23(16,3)21(18)10-12-24(19,20)4/h5,14,17-21H,6-13H2,1-4H3,(H,26,27)/t14-,17-,18-,19+,20-,21-,23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMRAQBPFAXGNJ-VYIMKSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid

CAS RN

1474-14-2
Record name 23,24-Bisnor-3beta-acetoxy-5beta-cholen-22-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregn-5-ene-20-carboxylic acid, 3-(acetyloxy)-, (3beta,20S)-(9CI)
Reactant of Route 2
Pregn-5-ene-20-carboxylic acid, 3-(acetyloxy)-, (3beta,20S)-(9CI)
Reactant of Route 3
Pregn-5-ene-20-carboxylic acid, 3-(acetyloxy)-, (3beta,20S)-(9CI)
Reactant of Route 4
Pregn-5-ene-20-carboxylic acid, 3-(acetyloxy)-, (3beta,20S)-(9CI)
Reactant of Route 5
Reactant of Route 5
Pregn-5-ene-20-carboxylic acid, 3-(acetyloxy)-, (3beta,20S)-(9CI)
Reactant of Route 6
Pregn-5-ene-20-carboxylic acid, 3-(acetyloxy)-, (3beta,20S)-(9CI)

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